molecular formula C26H27NO7 B11138332 N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}-D-phenylalanine

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}-D-phenylalanine

Cat. No.: B11138332
M. Wt: 465.5 g/mol
InChI Key: RNQGLADNZZASLE-GOSISDBHSA-N
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Description

3-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]PROPANOIC ACID is a complex organic compound with a unique structure that includes a phenyl group, a pyranochromenone moiety, and an acetamido propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]PROPANOIC ACID involves multiple steps. One common method includes the following steps:

    Formation of the Pyranochromenone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Acetamido Group: This step involves the reaction of the pyranochromenone intermediate with an appropriate acetamido compound.

    Formation of the Final Product: The final step involves the coupling of the phenyl group with the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with similar pyranochromenone structures.

    Phenylacetic Acid Derivatives: Compounds with similar phenyl and acetamido groups.

Uniqueness

3-PHENYL-2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]PROPANOIC ACID is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H27NO7

Molecular Weight

465.5 g/mol

IUPAC Name

(2R)-3-phenyl-2-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]propanoic acid

InChI

InChI=1S/C26H27NO7/c1-15-11-22(29)33-24-17-9-10-26(2,3)34-19(17)13-20(23(15)24)32-14-21(28)27-18(25(30)31)12-16-7-5-4-6-8-16/h4-8,11,13,18H,9-10,12,14H2,1-3H3,(H,27,28)(H,30,31)/t18-/m1/s1

InChI Key

RNQGLADNZZASLE-GOSISDBHSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)(C)C

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC(CC4=CC=CC=C4)C(=O)O)(C)C

Origin of Product

United States

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